Koumidine's Unique 19-(Z)-Ethylidene Stereochemistry Differentiates It from the Common 19-(E) Configuration Found in Akuammidine and Other Analogs
The structure of koumidine was revised to possess a 19-(Z)-ethylidene side chain, a configuration that is relatively rare among monoterpenoid indole alkaloids, which typically adopt the 19-(E) form. This revision was made in parallel with the revision of the structure of 'akuammidine' isolated from Gelsemium elegans, which was also corrected to the 19-(Z) configuration [1][2]. The initial structural assignment of koumidine had been ambiguous, but this revision established its precise stereochemistry [2].
| Evidence Dimension | Ethylidene side chain configuration |
|---|---|
| Target Compound Data | 19-(Z) configuration |
| Comparator Or Baseline | 19-(E) configuration (typical for most monoterpenoid indole alkaloids, e.g., the originally proposed structure for akuammidine) |
| Quantified Difference | Revised from 19-(E) to 19-(Z) for both koumidine and akuammidine from G. elegans |
| Conditions | Spectroscopic analysis (NMR, MS) and comparison with authentic standards |
Why This Matters
The specific 19-(Z) stereochemistry is a critical determinant of a molecule's three-dimensional shape and its ability to interact with biological targets; selecting a compound with the incorrect configuration would lead to erroneous structure-activity relationship (SAR) conclusions.
- [1] Sakai, S.; Wongseripipatana, S.; Ponglux, D.; Yokota, M.; Ogata, K.; Takayama, H.; Aimi, N. Indole alkaloids isolated from Gelsemium elegans (Thailand): 19-(Z)-akuammidine, 16-epi-voacarpine, 19-hydroxydihydrogelsevirine, and the revised structure of koumidine. Chemical and Pharmaceutical Bulletin 1987, 35 (11), 4668-4671. View Source
- [2] Takayama, H.; Sakai, S. Recent advances in the chemistry of Gelsemium alkaloids. In The Alkaloids: Chemistry and Biology; Cordell, G. A., Ed.; Academic Press: 2007; Vol. 64, pp 161-230. View Source
